3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Overview
Description
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as 1,3-Isobenzofurandione, 3a,4,5,6-tetrahydro- and 1,4,5,6-Tetrahydrophthalic anhydride . This compound is characterized by its benzofuran ring structure, which is a fused ring system consisting of a benzene ring and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid. The reaction mixture is heated under reflux for four hours, and then concentrated under reduced pressure to yield the desired product as a semi-solid.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione is unique in its structure and properties compared to similar compounds. Some similar compounds include:
5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione: This compound has additional methyl groups, which can alter its chemical properties and reactivity.
3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: The presence of a methyl group at the 3a position distinguishes it from the parent compound.
These similar compounds highlight the structural diversity within the benzofuran family and the potential for varied applications and reactivity.
Properties
IUPAC Name |
3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h3,6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQCWWUXBWHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536776 | |
Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4717-57-1 | |
Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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